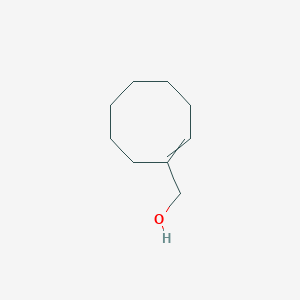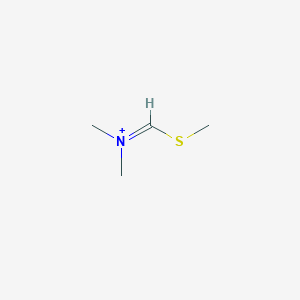
N,N-Dimethyl(methylsulfanyl)methaniminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl(methylsulfanyl)methaniminium is an organic compound with the molecular formula C4H10N2S It is known for its unique structure, which includes a dimethylamino group and a methylsulfanyl group attached to a methaniminium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)methaniminium can be synthesized through several methods. One common approach involves the reaction of dimethylamine with methyl isothiocyanate, followed by methylation. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl(methylsulfanyl)methaniminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl(methylsulfanyl)methaniminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for various studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl(methylsulfanyl)methaniminium involves its interaction with nucleophiles and electrophiles. The dimethylamino group can donate electron density, making the compound reactive towards electrophilic attack. The methylsulfanyl group can undergo oxidation or substitution, leading to various reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide: Similar in structure but lacks the sulfur atom.
N,N-Dimethylacetamide: Another similar compound without the sulfur atom.
Dimethylamine: A simpler amine without the methaniminium core.
Propriétés
Numéro CAS |
59259-49-3 |
|---|---|
Formule moléculaire |
C4H10NS+ |
Poids moléculaire |
104.20 g/mol |
Nom IUPAC |
dimethyl(methylsulfanylmethylidene)azanium |
InChI |
InChI=1S/C4H10NS/c1-5(2)4-6-3/h4H,1-3H3/q+1 |
Clé InChI |
LMCFVTKTWNEAKM-UHFFFAOYSA-N |
SMILES canonique |
C[N+](=CSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


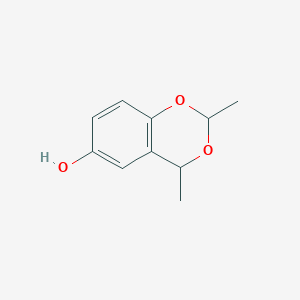
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)


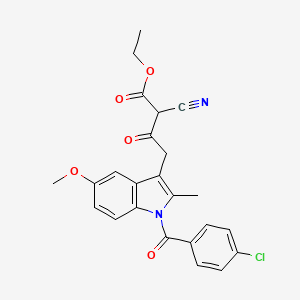

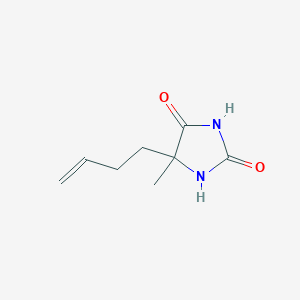
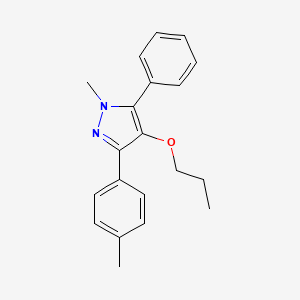
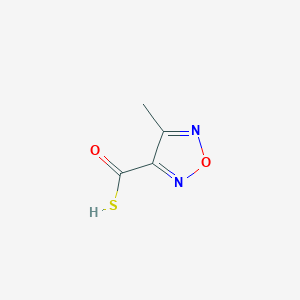
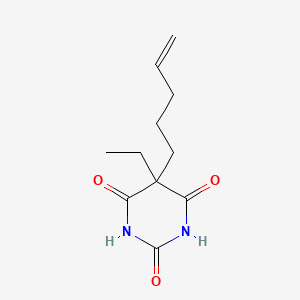

![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
